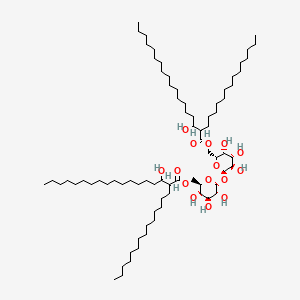

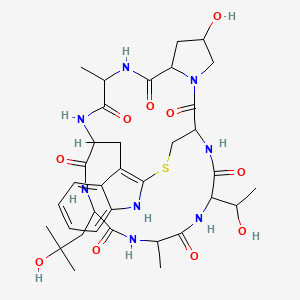

![molecular formula C6H12N2 B1196504 2,5-Diazabicyclo[2.2.2]octane CAS No. 658-24-2](/img/structure/B1196504.png)

2,5-Diazabicyclo[2.2.2]octane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,5-Diazabicyclo[2.2.2]octane involves several chemical reactions and methodologies. One method involves the nitrosation of piperidine carboxylic acids, followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to form the desired compound. This process allows for the creation of both racemic and enantiomeric forms of the compound, highlighting the compound's versatility in synthesis procedures (Mikhlina et al., 1967).

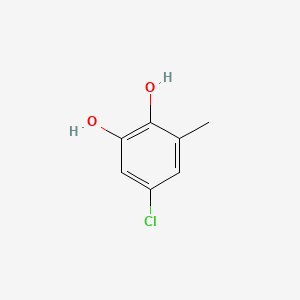

Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane is characterized by its bicyclic framework, which exhibits unique hydrogen bonding patterns and crystal structures. Studies have shown the presence of stable and persistent motifs within its crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures with a non-polar coating, demonstrating the structural diversity and stability of this compound (Lyssenko et al., 2002).

Chemical Reactions and Properties

2,5-Diazabicyclo[2.2.2]octane participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction, showcasing its efficiency and environmental friendliness as a catalyst (Tahmassebi et al., 2011).

Physical Properties Analysis

The physical properties of 2,5-Diazabicyclo[2.2.2]octane include its crystalline structure, which varies depending on the form and conditions of synthesis. Its crystal structure has been extensively studied, revealing insights into the intermolecular interactions and hydrogen bonding patterns that contribute to its stability and physical characteristics (Meehan et al., 1997).

Applications De Recherche Scientifique

Supramolecular Chemistry : 2,5-Diazabicyclo[2.2.2]octane derivatives are used as functionalized building blocks for supramolecular chemistry. They form stable motifs in crystal structures, such as heterochiral H-bonded zigzag tapes and molecular 'brick walls' (Lyssenko, Lenev, & Kostyanovsky, 2002).

Catalysis in Organic Synthesis : This compound, also known as DABCO, is a catalyst in various organic synthesis processes. It is recognized for being an eco-friendly, highly reactive, non-toxic base catalyst, facilitating different organic transformations with high yields and selectivity (Baghernejad Bita, 2010).

Synthesis of Complex Organic Compounds : It assists in the synthesis of complex organic compounds like pyrano[2, 3-D]pyrimidinone derivatives, naphthopyran derivatives, and tetrahydrobenzo[b]pyran derivatives, showcasing its versatility in facilitating multicomponent reactions (Azizian, Shameli, & Balalaie, 2012; Balalaie, Ramezanpour, Bararjanian, & Gross, 2008; Tahmassebi, Bryson, & Binz, 2011).

Preparation of Novel Ionic Liquids : It's used in the preparation of new acidic ionic liquids, which are utilized in synthesizing biologically active compounds for pharmaceutical applications (Shirini, Langarudi, & Daneshvar, 2017).

Electrophilic and Nucleophilic Substitution Reactions : 1,4-Diazabicyclo[2.2.2]octane (a variant of the compound) is used in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions (Bugaenko, Karchava, & Yurovskaya, 2020).

Safety And Hazards

2,5-Diazabicyclo[2.2.2]octane is moderately toxic and should be handled in a fume hood, it causes irritation upon contact with skin or eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The key step in the transformation of 2,5-diazabicyclo [2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains unknown . Future research may focus on uncovering this key step and the complex late-stage post-translational modifications in 21 R -citrinadin A biosynthesis .

Propriétés

IUPAC Name |

2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWDAKFSDBOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329731 | |

| Record name | 2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diazabicyclo[2.2.2]octane | |

CAS RN |

658-24-2 | |

| Record name | 2,5-diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.